molecular formula C8H9Br2N B3181043 3,6-Dibromo-2,5-xylidine CAS No. 52126-10-0

3,6-Dibromo-2,5-xylidine

Cat. No. B3181043
CAS RN: 52126-10-0
M. Wt: 278.97 g/mol
InChI Key: NKMKSSHLOLJSCE-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,5-xylidine, also known as 2,5-dibromo-3,6-dimethylaniline, is a chemical compound with the molecular formula C8H9Br2N . It is one of the several isomeric xylidines .


Synthesis Analysis

The synthesis of xylidines, including 3,6-Dibromo-2,5-xylidine, can be achieved via biphasic nitration of xylenes followed by nitro-reduction in various continuous flow systems . This process demonstrates that mass transfer greatly influences conversion and product selectivity .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-2,5-xylidine is characterized by the presence of two bromine atoms and two methyl groups attached to a benzene ring, along with an amine group . The molecular weight of this compound is 279.0 .


Chemical Reactions Analysis

The chemical reactions involving 3,6-Dibromo-2,5-xylidine primarily include nitration of xylenes followed by nitro-reduction . The nitration process is highly exothermic and requires careful handling due to safety concerns .


Physical And Chemical Properties Analysis

3,6-Dibromo-2,5-xylidine is characterized by its molecular formula C8H9Br2N and a molecular weight of 279.0 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Electrochemical Properties

3,6-Dibromo-2,5-xylidine, an aniline derivative, is notable for its application in electrochemical studies. Research indicates that its polymers, such as poly(2,5-xylidine), exhibit electrochromism and a reversible change in their molecular structure depending on the degree of oxidation. These findings are significant in the context of developing advanced materials with variable optical properties (Probst & Holze, 1996).

Polymer Synthesis

The compound plays a role in the synthesis of polymers. For instance, chemical-oxidative dispersion polymerization of xylidine derivatives has been shown to produce polyxylidine (PXy) particles with distinct shapes like needle-like and spherical forms, which are of interest in materials science (Okubo, Masuda, & Mukai, 1998).

Fungal Bioreactors

In the field of biotechnology, derivatives of 2,5-xylidine have been identified as potent enhancers of laccase production in fungi, particularly in Trametes versicolor. This application is crucial for producing large quantities of laccases, which have numerous industrial and environmental applications (Kollmann et al., 2005).

Molecular Inclusion Complexes

Studies have also explored the role of xylidine isomers in forming molecular inclusion complexes, which have implications in crystal stability and the development of new materials with specific molecular recognition properties (Toyota et al., 2001).

Spectroscopic and Structural Studies

3,6-Dibromo-2,5-xylidine derivatives have been subject to various spectroscopic and structural studies. These studies have implications in understanding the electronic and bioactive characteristics of these compounds, which are valuable in the development of new pharmaceuticals and materials (Akram et al., 2020).

Kinetics in Polymerization Processes

The kinetics of its derivatives' polymerization processes have been investigated, providing insights into the mechanisms of polymer formation and the factors influencing these processes, which are important for optimizing industrial polymer production (Minami et al., 2000).

Safety and Hazards

The safety data sheets indicate that chemicals like 3,6-Dibromo-2,5-xylidine can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also suspected of causing cancer .

properties

IUPAC Name

2,5-dibromo-3,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMKSSHLOLJSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2,5-xylidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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